N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic IUPAC name for this compound is N-benzyl-1-(2-methoxyphenyl)propan-2-amine hydrochloride , reflecting its precise atomic connectivity and functional groups. Breaking down the nomenclature:

- Propan-2-amine backbone : A three-carbon chain with an amine group (-NH-) at the second carbon.

- 2-Methoxyphenyl substituent : A phenyl ring with a methoxy (-OCH₃) group at the ortho (2nd) position, attached to the first carbon of the propane chain.

- Benzyl group : A phenylmethyl (-CH₂C₆H₅) group bonded to the amine nitrogen.

- Hydrochloride salt : A chloride counterion stabilizes the protonated amine, enhancing crystallinity and solubility.

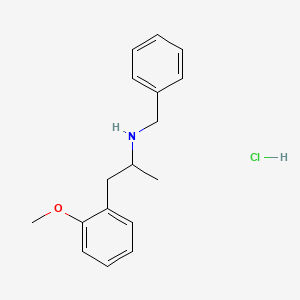

The structural depiction (Fig. 1) highlights the ortho-methoxy substitution, which distinguishes it from para- or meta-methoxy analogs. The benzyl group introduces steric bulk, influencing molecular interactions and physicochemical behavior.

Molecular Formula and Stereochemical Considerations

The compound’s molecular formula is C₁₇H₂₂ClNO , with a molecular weight of 291.8 g/mol . Key stereochemical features include:

- Chiral center : The alpha carbon (C2 of the propan-2-amine backbone) is a stereogenic center, yielding two enantiomers: (R) and (S).

- Stereoselective synthesis : While the search results do not specify the configuration for this compound, analogous molecules like (alphaR)-4-methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine hydrochloride demonstrate the importance of enantiomeric purity in pharmacological contexts.

The ortho-methoxy group’s spatial orientation may hinder free rotation of the phenyl ring, potentially affecting binding affinity in receptor interactions compared to para-substituted derivatives.

Comparative Analysis with Related Phenethylamine Derivatives

N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride belongs to a broader class of substituted phenethylamines. Table 1 contrasts its properties with structurally similar analogs:

Table 1: Comparative properties of this compound and related compounds

Key observations :

- Substituent position effects : The ortho-methoxy group in the target compound introduces steric hindrance near the amine group, potentially reducing solubility in polar solvents compared to the para-substituted analog.

- Nitrogen substituent impact : Replacing the benzyl group with smaller alkyl chains (e.g., ethyl in C₁₂H₁₉NO derivatives) decreases molecular weight and alters lipophilicity, as evidenced by the lower boiling point of N-ethyl-p-methoxy-alpha-methylphenethylamine.

- Stereochemical complexity : Chiral phenethylamines like (R)-1-(4-methoxyphenyl)-N-((R)-1-phenylethyl)propan-2-amine hydrochloride highlight the role of absolute configuration in biological activity, though data for the ortho-methoxy variant remain limited.

The benzyl group’s aromaticity enhances π-π stacking interactions in crystalline phases, contributing to the hydrochloride salt’s stability. In contrast, para-substituted derivatives may exhibit improved membrane permeability due to reduced steric bulk.

Properties

CAS No. |

108971-53-5 |

|---|---|

Molecular Formula |

C17H22ClNO |

Molecular Weight |

291.8 g/mol |

IUPAC Name |

N-benzyl-1-(2-methoxyphenyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C17H21NO.ClH/c1-14(18-13-15-8-4-3-5-9-15)12-16-10-6-7-11-17(16)19-2;/h3-11,14,18H,12-13H2,1-2H3;1H |

InChI Key |

DIGLMVOFPYYTLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)NCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride typically involves the reaction of o-methoxybenzyl chloride with alpha-methylphenethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Synthetic Reactions

The compound is synthesized via multi-step processes involving hydrogenation and catalytic reduction. Key synthetic pathways include:

Metabolic Reactions

In vivo studies reveal enzymatic transformations critical to its pharmacological and toxicological profiles:

Table 2: Major Metabolic Pathways

Key findings:

-

N-demethylation by cytochrome P450 produces a metabolite with retained affinity for dopamine transporters (Ki = 1.2 µM) .

-

para-Hydroxylation followed by glucuronidation facilitates urinary excretion, detected in human subjects post-administration .

In Vitro Reactivity

Experimental studies highlight interactions with neurotransmitter systems and receptors:

Table 3: Receptor Binding and Modulation

Notably, BNMPA exhibits competitive inhibition at DAT and noncompetitive antagonism at NMDA receptors, suggesting dual mechanisms in modulating neurotransmission .

Degradation and Stability

Under controlled laboratory conditions:

-

Thermal stability : Decomposes above 200°C, forming benzaldehyde and methoxyphenylacetone derivatives.

-

Photodegradation : Exposure to UV light (254 nm) induces cleavage of the benzyl group, yielding 1-(2-methoxyphenyl)propan-2-amine as a primary breakdown product .

Analytical Characterization

Collision cross-section (CCS) data from ion mobility spectrometry:

Table 4: Predicted CCS Values (Ų)

| Adduct | m/z | CCS |

|---|---|---|

| [M+H]⁺ | 256.17 | 162.2 |

| [M+Na]⁺ | 278.15 | 175.9 |

| [M-H]⁻ | 254.16 | 167.8 |

These values aid in LC-MS/MS identification and differentiation from structural analogs .

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Stimulant

N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride is structurally related to amphetamines, which are known central nervous system stimulants. Such compounds have been studied for their potential in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy. The pharmacological profile indicates that this compound may exhibit stimulant properties similar to those of traditional amphetamines, making it a candidate for further investigation in therapeutic settings .

2. Impurity in Illicit Drug Synthesis

Research has identified this compound as an impurity in the synthesis of illicit methamphetamine. Understanding its pharmacological effects and metabolism can aid in developing detection methods for illicit drug use. Studies have shown that this compound can influence dopamine and serotonin transporters, which are critical in addiction and neuropharmacology .

Toxicological Studies

1. Toxicological Characterization

Toxicological studies have been conducted to assess the safety profile of this compound. These studies evaluate its effects on various neuronal receptor types, such as NMDA receptors, which are implicated in excitatory neurotransmission and neurotoxicity. The compound has shown potential to induce convulsions without significantly altering spontaneous locomotor activity, indicating a need for further toxicological evaluations .

2. Detection and Analysis

Analytical methods have been developed to detect this compound and its metabolites in biological samples. Gas chromatography-mass spectrometry (GC-MS) techniques allow for the identification of this compound at low concentrations, providing valuable tools for forensic toxicology . The limit of detection for this compound is reported to be 2.5 ng/mL, which is significant for monitoring illicit drug use .

Case Studies

1. Clinical Case Reports

Clinical case reports have documented instances of toxicity associated with the use of methamphetamine contaminated with this compound. These reports highlight the importance of understanding the full spectrum of effects caused by impurities in illicit drugs, which can complicate treatment protocols and outcomes.

2. Research Findings on Behavioral Effects

Studies investigating the behavioral effects of this compound have provided insights into its impact on unconditioned behavior in animal models. Findings suggest that compounds related to this class may alter behavior significantly, warranting further research into their mechanisms of action and potential therapeutic uses .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmacology | Potential use as a CNS stimulant; related to treatments for ADHD and narcolepsy |

| Toxicology | Assessment of safety profile; evaluation of convulsant properties |

| Analytical Chemistry | Development of detection methods (e.g., GC-MS) for monitoring illicit drug use |

| Clinical Case Reports | Documentation of toxicity linked to illicit drug synthesis |

| Behavioral Studies | Investigation into the effects on animal behavior; implications for understanding addiction |

Mechanism of Action

The mechanism of action of N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Differences

The table below highlights critical distinctions between N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride and analogous compounds:

Key Observations:

Substitution Patterns: The N-benzyl group in the target compound distinguishes it from simpler phenethylamines like 4-methoxyphenethylamine HCl, which lacks N-alkylation . The ortho-methoxy position contrasts with the 4-benzyloxy-3-methoxy substitution in the dopamine impurity analog, altering electronic and steric properties . Benactyzine, while also an N-substituted compound, features a diphenylacetic acid ester and diethylaminoethyl group, conferring anticholinergic activity .

Solubility: The target compound’s solubility in methanol and chloroform aligns with its lipophilic N-benzyl and α-methyl groups. Simpler analogs like 4-methoxyphenethylamine HCl are more water-soluble due to reduced hydrophobicity .

Pharmacological and Functional Implications

- Benactyzine HCl : Acts as a muscarinic acetylcholine receptor antagonist, used historically for gastrointestinal disorders .

Biological Activity

N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride is a synthetic compound belonging to the class of substituted phenethylamines. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Classification

This compound features a unique structure characterized by:

- Benzyl Group : Attached to the nitrogen atom.

- Methoxy Group : Located on the aromatic ring.

- Alpha-Methyl Substituent : Enhances its stimulant properties.

This structural configuration contributes to its distinct pharmacological effects compared to other phenethylamines.

The primary biological activity of this compound is as a stimulant . Key interactions include:

- Agonism at TAAR1 : It acts as an agonist at trace amine-associated receptor 1 (TAAR1), which is implicated in the modulation of neurotransmitter release, particularly dopamine and norepinephrine. This interaction is believed to enhance alertness and improve mood, similar to other stimulants in its class.

Neurotransmitter Interactions

Research indicates that this compound interacts with several neurotransmitter systems:

- Dopamine Release : Increases in dopamine release have been observed, which may contribute to its stimulant effects.

- Norepinephrine Modulation : The compound also influences norepinephrine levels, potentially affecting arousal and attention .

Comparative Biological Activity

A comparison with structurally similar compounds reveals variations in biological activity. For instance, related phenethylamines exhibit different affinities for TAAR1 and other receptors, influencing their therapeutic potential and side effects .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

Potential Applications

Given its stimulant properties and interactions with neurotransmitter systems, this compound may have potential applications in various fields:

- Pharmaceutical Development : As a candidate for treating conditions related to low dopamine levels or attention disorders.

- Research Tool : Useful in studying the role of trace amines in neuropharmacology.

Safety and Toxicology

While the compound shows promising biological activity, safety profiles must be considered. Studies indicate that although it can induce behavioral changes similar to methamphetamine, it does not significantly alter locomotor activity at lower doses. However, higher doses can lead to convulsant activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Benzyl-o-methoxy-alpha-methylphenethylamine hydrochloride, and what key parameters influence reaction efficiency?

- Methodological Answer : The synthesis typically involves reductive amination or alkylation of o-methoxy-α-methylphenethylamine precursors. Key parameters include:

- Reagent purity : Use ≥99% O-benzyl hydroxylamine hydrochloride to minimize side reactions .

- Scale-up considerations : Hazard analysis for exothermic reactions and solvent compatibility (e.g., THF vs. dichloromethane) is critical for reproducibility .

- Temperature control : Optimize between 0–5°C during benzylation to prevent over-alkylation .

Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm benzyl and methoxy substituents (e.g., aromatic protons at δ 6.8–7.4 ppm) .

- HPLC-MS : Use reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water gradients to detect impurities <0.1% .

- Elemental analysis : Validate stoichiometry (e.g., Cl⁻ content via ion chromatography) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

- Toxicity monitoring : Acute toxicity studies in rodents suggest LD₅₀ >200 mg/kg; however, chronic exposure risks (e.g., CNS effects) require in vitro neurotoxicity assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound across studies?

- Methodological Answer :

- Assay standardization : Use radioligand binding assays (e.g., ³H-labeled ligands for serotonin receptors) with consistent buffer pH (7.4) and temperature (25°C) .

- Control experiments : Include reference compounds (e.g., methoxyphenamine) to normalize inter-lab variability .

- Computational modeling : Perform docking studies using Schrödinger Suite to identify stereochemical influences on binding .

Q. What experimental strategies are recommended for investigating the metabolic pathways of this compound in preclinical models?

- Methodological Answer :

- In vitro models : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., demethylation at α-position) .

- Hydrolysis protocols : Compare β-glucuronidase vs. acid hydrolysis to detect conjugated metabolites .

- LC-HRMS : Apply untargeted metabolomics with collision-induced dissociation (CID) to fragment novel metabolites .

Q. How should researchers design studies to assess the compound's interaction with CNS receptors while minimizing off-target effects?

- Methodological Answer :

- Selective receptor panels : Screen against D1/D2 dopamine, 5-HT₂A, and σ₁ receptors using transfected HEK293 cells .

- Dose-response curves : Use 10⁻¹²–10⁻⁴ M concentrations to calculate IC₅₀ and Hill coefficients for specificity assessment .

- Knockout models : Validate target engagement in CRISPR-edited neuronal cell lines lacking candidate receptors .

Data Contradiction Analysis

- Example : Discrepancies in reported LD₅₀ values may arise from differences in administration routes (oral vs. intravenous) or animal strains (Sprague-Dawley vs. Wistar rats). Standardize protocols per OECD Guidelines 423/425 and cross-validate with in vitro cytotoxicity assays (e.g., MTT in SH-SY5Y cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.